1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide
Description
The compound 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide features a pyridazine core substituted at position 6 with a 2-methoxyphenyl group. The piperidine-4-carboxamide moiety is linked to a 3-methyl-1,2-thiazol-5-yl group via an amide bond. This structure combines heterocyclic elements (pyridazine, thiazole) and functional groups (methoxy, carboxamide) commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-13-20(29-25-14)22-21(27)15-9-11-26(12-10-15)19-8-7-17(23-24-19)16-5-3-4-6-18(16)28-2/h3-8,13,15H,9-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKCGNSRQCXTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Potency and Selectivity: While navacaprant’s IC₅₀ for kappa-opioid receptors is well-documented (sub-nanomolar range), the target compound’s activity remains uncharacterized .
- SAR Insights : Methoxy and thiazole groups in fungicides () correlate with antifungal activity, but their role in the target compound’s pharmacology requires validation .
- Pharmacokinetics : PROTACs () often face challenges in bioavailability due to size; the target compound’s smaller size may confer advantages in absorption .
Preparation Methods
Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the foundational building block. Its activation as an acid chloride or mixed anhydride facilitates subsequent amide bond formation. In one approach, N-Boc-piperidine-4-carboxylic acid is treated with oxalyl chloride to generate the corresponding acyl chloride, which reacts with 3-methyl-1,2-thiazol-5-amine in the presence of triethylamine to yield N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide. Deprotection of the Boc group using trifluoroacetic acid affords the free amine, critical for pyridazine coupling.
Pyridazine Ring Construction and Functionalization
The 6-(2-methoxyphenyl)pyridazin-3-yl group is introduced via cyclization or cross-coupling.
Cyclocondensation of Hydrazines
A common method involves reacting 2-methoxyphenylacetylene with hydrazine hydrate under acidic conditions to form a dihydropyridazine intermediate, which undergoes oxidation with manganese dioxide to yield 3-(2-methoxyphenyl)pyridazine. Bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides 6-bromo-3-(2-methoxyphenyl)pyridazine, a pivotal intermediate for Suzuki-Miyaura coupling.
Table 1: Reaction Conditions for Pyridazine Bromination
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 4 | 78 |
| Br₂ | CHCl₃ | 25 | 12 | 65 |
Coupling of Pyridazine to Piperidine
The 6-bromopyridazine intermediate is coupled to the piperidine amine via Buchwald-Hartwig amination or Ullmann-type reactions.
Palladium-Catalyzed Amination
Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, achieving 85% coupling efficiency. Critical parameters include rigorous exclusion of oxygen and the use of cesium carbonate as a base.
Amide Bond Formation with Thiazole
The final step involves coupling the piperidine-4-carboxylic acid derivative with 3-methyl-1,2-thiazol-5-amine.
Carbodiimide-Mediated Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation at 0°C, yielding the target compound in 72% isolated yield after silica gel chromatography.
Table 2: Optimization of Amidation Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0 | 72 |
| DCC/DMAP | THF | 25 | 58 |
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H-NMR (400 MHz, CDCl₃): δ 8.42 (d, 1H, pyridazine-H), 7.68–7.61 (m, 2H, aromatic-H), 6.95 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).
-
MS (ESI) : m/z 452.2 [M+H]⁺.
Challenges and Optimization
Q & A
Basic Question: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the pyridazin-3-yl and piperidine-4-carboxamide moieties, followed by functionalization of the thiazole ring. Key challenges include:
- Coupling Efficiency: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridazine-piperidine linkage, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Thiazole Functionalization: Selective N-alkylation of the thiazole ring under controlled pH (e.g., NaH/DMF system) to avoid over-alkylation .
- Purification: Chromatographic techniques (e.g., flash chromatography) and recrystallization in ethanol/water mixtures are critical for isolating high-purity product .
Optimization Strategies:
- Monitor reaction progress via TLC or HPLC to adjust reaction times.
- Use additives like molecular sieves to absorb byproducts in moisture-sensitive steps .
Basic Question: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
Primary screening should focus on target-specific assays and cytotoxicity profiling:
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to triazolopyridazine derivatives with known kinase affinity .
- Cytotoxicity Profiling: Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Selectivity Screening: Compare activity in non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Methodological Note: Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate experiments .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenyl and 3-methylthiazole groups?
Answer:
SAR Design Framework:
- Isosteric Replacements: Synthesize analogs replacing the 2-methoxyphenyl with 2-chlorophenyl or 2-fluorophenyl to evaluate electronic effects on target binding .
- Thiazole Modifications: Introduce bulkier substituents (e.g., 3-ethylthiazole) or heterocycle swaps (e.g., oxazole) to probe steric and electronic contributions .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
Data Interpretation:
- Correlate IC₅₀ values with structural changes. For example, reduced activity in analogs lacking the methoxy group suggests its role in π-stacking interactions .
Advanced Question: How can contradictory data in cytotoxicity studies between similar compounds be resolved?
Answer:
Contradictions often arise from assay variability or subtle structural differences. Resolution strategies include:
- Standardized Assay Protocols: Use identical cell lines, incubation times, and serum concentrations across studies .
- Metabolic Stability Testing: Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
- Structural Reanalysis: Compare X-ray crystallography or docking poses of analogs to identify conformational changes affecting activity .
Case Example: A 2-methoxyphenyl analog may show lower potency than a 4-methoxyphenyl variant due to altered binding pocket orientation, resolvable via molecular dynamics simulations .
Advanced Question: What computational methods are suitable for predicting off-target interactions of this compound?
Answer:
- Target Fishing: Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .
- Molecular Docking: AutoDock Vina or Glide for high-throughput screening against the human kinome or protease families .
- ADMET Prediction: Tools like ADMETlab 2.0 to assess blood-brain barrier permeability or CYP450 inhibition risks .
Validation: Cross-validate predictions with experimental data (e.g., kinase panel screens) .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- Purity Analysis: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Structural Confirmation: ¹H/¹³C NMR for functional group verification (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
- Stability Testing: Accelerated degradation studies under varied pH (2–9) and temperature (25–40°C) with LC-MS monitoring .
Advanced Question: How can proteomics approaches identify this compound’s mechanism of action?
Answer:
- Affinity Proteomics: Use immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Phosphoproteomics: Treat cells with the compound and quantify phosphorylation changes via SILAC or TMT labeling .
- Pathway Enrichment: Analyze enriched pathways (e.g., apoptosis, cell cycle) using tools like STRING or DAVID .
Example: A study on a related triazolopyridazine compound revealed CDK2 and PLK1 inhibition via phosphoproteomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
